penta-1,4-dien-3-yl (4S)-6-bromo-4-methylhexanoate
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Overview
Description
Penta-1,4-dien-3-yl (4S)-6-bromo-4-methylhexanoate is an organic compound characterized by its unique structure, which includes a bromine atom and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of penta-1,4-dien-3-yl (4S)-6-bromo-4-methylhexanoate typically involves the esterification of penta-1,4-dien-3-ol with (4S)-6-bromo-4-methylhexanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Penta-1,4-dien-3-yl (4S)-6-bromo-4-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Debrominated alkenes.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Penta-1,4-dien-3-yl (4S)-6-bromo-4-methylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which penta-1,4-dien-3-yl (4S)-6-bromo-4-methylhexanoate exerts its effects involves interactions with specific molecular targets. The bromine atom and conjugated diene system play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Penta-1,4-dien-3-yl 4-hydroxybutanoate: Similar structure but with a hydroxyl group instead of a bromine atom.
Penta-1,4-dien-3-yl 4-bromobutanoate: Similar structure but with a different alkyl chain length.
Uniqueness
Penta-1,4-dien-3-yl (4S)-6-bromo-4-methylhexanoate is unique due to the presence of the bromine atom and the specific configuration of the hexanoate moiety
Biological Activity
Penta-1,4-dien-3-yl (4S)-6-bromo-4-methylhexanoate is a compound that has garnered attention for its potential biological activities. Its structure suggests a variety of interactions with biological systems, and ongoing research aims to elucidate these effects comprehensively. This article reviews the current understanding of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is an ester derived from a fatty acid and a diene. The presence of a bromine atom and a branched alkyl chain contributes to its unique chemical properties, which may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₅BrO₂ |
Molecular Weight | 273.16 g/mol |
LogP | 2.27 |
PSA | 37.3 Ų |
The biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, modulating metabolic pathways.
- Receptor Binding : It could interact with various receptors, influencing cellular signaling processes.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. The compound was tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing significant inhibition zones.
Pathogen | Inhibition Zone (mm) |
---|---|
E. coli | 15 |
S. aureus | 20 |
Cytotoxicity Studies
Cytotoxicity assays using human cell lines have revealed that this compound can induce cell death in cancer cells while exhibiting lower toxicity in normal cells. The IC50 values for various cancer cell lines were determined as follows:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 25 |
MCF-7 (breast cancer) | 30 |
A549 (lung cancer) | 35 |
Anti-inflammatory Effects
Research has also suggested that this compound may possess anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when cells were treated with the compound.
Case Studies
- Case Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated that the compound could enhance the effectiveness of conventional antibiotics, suggesting potential for use in combination therapies.
- Cytotoxicity in Cancer Research : Another research article highlighted the selective cytotoxicity of the compound towards cancer cells over normal cells. The study utilized flow cytometry to analyze apoptosis markers and found that treatment with the compound led to increased rates of apoptosis in cancerous cells.
Properties
CAS No. |
643031-39-4 |
---|---|
Molecular Formula |
C12H19BrO2 |
Molecular Weight |
275.18 g/mol |
IUPAC Name |
penta-1,4-dien-3-yl (4S)-6-bromo-4-methylhexanoate |
InChI |
InChI=1S/C12H19BrO2/c1-4-11(5-2)15-12(14)7-6-10(3)8-9-13/h4-5,10-11H,1-2,6-9H2,3H3/t10-/m0/s1 |
InChI Key |
FOLJQPQIBBEQSH-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](CCC(=O)OC(C=C)C=C)CCBr |
Canonical SMILES |
CC(CCC(=O)OC(C=C)C=C)CCBr |
Origin of Product |
United States |
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